molecular formula C14H8F7NO B4608214 3,3,4,4,5,5,5-Heptafluoro-1-quinolin-2-ylpentan-2-one

3,3,4,4,5,5,5-Heptafluoro-1-quinolin-2-ylpentan-2-one

Cat. No.: B4608214
M. Wt: 339.21 g/mol
InChI Key: GAETYQCJMAQPIF-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,5-Heptafluoro-1-quinolin-2-ylpentan-2-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,5-Heptafluoro-1-quinolin-2-ylpentan-2-one typically involves the introduction of fluorine atoms into the quinoline and pentanone structures. Common synthetic routes include:

    Fluorination Reactions: Using reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4) under controlled conditions.

    Nucleophilic Substitution: Employing nucleophilic fluorine sources like potassium fluoride (KF) in polar aprotic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,5-Heptafluoro-1-quinolin-2-ylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions, often involving the replacement of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced quinoline compounds, and substituted fluorinated compounds.

Scientific Research Applications

3,3,4,4,5,5,5-Heptafluoro-1-quinolin-2-ylpentan-2-one finds applications in several fields:

    Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,5-Heptafluoro-1-quinolin-2-ylpentan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, leading to modulation of biological activities. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,5-Heptafluoro-1-phenylpentan-2-one
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene

Uniqueness

3,3,4,4,5,5,5-Heptafluoro-1-quinolin-2-ylpentan-2-one is unique due to the presence of both quinoline and heptafluoropentanone moieties, which confer distinct chemical and biological properties. Its high fluorine content enhances stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3,3,4,4,5,5,5-heptafluoro-1-quinolin-2-ylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F7NO/c15-12(16,13(17,18)14(19,20)21)11(23)7-9-6-5-8-3-1-2-4-10(8)22-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAETYQCJMAQPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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